molecular formula C21H30N4O3 B7179903 N-[2-(tert-butylcarbamoyl)phenyl]-4-(cyclopropanecarbonylamino)piperidine-1-carboxamide

N-[2-(tert-butylcarbamoyl)phenyl]-4-(cyclopropanecarbonylamino)piperidine-1-carboxamide

Cat. No.: B7179903
M. Wt: 386.5 g/mol
InChI Key: OEZAILDUVFHGEW-UHFFFAOYSA-N
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Description

N-[2-(tert-butylcarbamoyl)phenyl]-4-(cyclopropanecarbonylamino)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a cyclopropane moiety, and a tert-butylcarbamoyl group, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[2-(tert-butylcarbamoyl)phenyl]-4-(cyclopropanecarbonylamino)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c1-21(2,3)24-19(27)16-6-4-5-7-17(16)23-20(28)25-12-10-15(11-13-25)22-18(26)14-8-9-14/h4-7,14-15H,8-13H2,1-3H3,(H,22,26)(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZAILDUVFHGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)N2CCC(CC2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylcarbamoyl)phenyl]-4-(cyclopropanecarbonylamino)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Cyclopropane Moiety: The cyclopropane group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the tert-Butylcarbamoyl Group: This step involves the reaction of the piperidine derivative with tert-butyl isocyanate under controlled conditions to form the tert-butylcarbamoyl group.

    Final Coupling Reaction: The final step involves coupling the intermediate with 2-(tert-butylcarbamoyl)phenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(tert-butylcarbamoyl)phenyl]-4-(cyclopropanecarbonylamino)piperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a potential candidate for probing enzyme active sites or receptor binding domains.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new therapeutic agents

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(tert-butylcarbamoyl)phenyl]-4-(cyclopropanecarbonylamino)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidine ring and cyclopropane moiety may play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(tert-butylcarbamoyl)phenyl]-4-(cyclopropylamino)piperidine-1-carboxamide
  • N-[2-(tert-butylcarbamoyl)phenyl]-4-(cyclohexylamino)piperidine-1-carboxamide
  • N-[2-(tert-butylcarbamoyl)phenyl]-4-(cyclopropanecarbonylamino)pyrrolidine-1-carboxamide

Uniqueness

Compared to similar compounds, N-[2-(tert-butylcarbamoyl)phenyl]-4-(cyclopropanecarbonylamino)piperidine-1-carboxamide stands out due to the presence of both the cyclopropane and piperidine moieties, which confer unique steric and electronic properties. These features can enhance its binding interactions and stability, making it a valuable compound for various applications.

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